Cas no 683235-84-9 (4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide)
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
- 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide
- Benzamide, N-(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)-4-(phenylmethyl)-
- 4-benzyl-N-(1,3-dioxoisoindol-5-yl)benzamide
- 683235-84-9
- Oprea1_732433
- SR-01000010432-1
- F1105-0221
- AKOS024602887
- AB00673287-01
- SR-01000010432
-
- Inchi: 1S/C22H16N2O3/c25-20(23-17-10-11-18-19(13-17)22(27)24-21(18)26)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25)(H,24,26,27)
- InChI Key: AZDLNUBEEFIDPS-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)C(=O)NC2=O)(=O)C1=CC=C(CC2=CC=CC=C2)C=C1
Computed Properties
- Exact Mass: 356.11609238g/mol
- Monoisotopic Mass: 356.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 75.3Ų
Experimental Properties
- Density: 1.340±0.06 g/cm3(Predicted)
- pka: 9.70±0.20(Predicted)
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1105-0221-2μmol |
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide |
683235-84-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1105-0221-5μmol |
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide |
683235-84-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1105-0221-10μmol |
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide |
683235-84-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1105-0221-20μmol |
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide |
683235-84-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1105-0221-1mg |
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide |
683235-84-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1105-0221-2mg |
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide |
683235-84-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1105-0221-3mg |
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide |
683235-84-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1105-0221-4mg |
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide |
683235-84-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1105-0221-5mg |
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide |
683235-84-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1105-0221-10mg |
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide |
683235-84-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide Related Literature
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
Comprehensive Overview of 4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide (CAS No. 683235-84-9)
4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide (CAS No. 683235-84-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique isoindole and benzamide moieties, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which may contribute to its bioactivity and binding affinity with various biological targets.
The molecular structure of 4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide features a benzyl group attached to a benzamide scaffold, further linked to a 1,3-dioxo-isoindoline core. This arrangement is critical for its potential interactions with enzymes or receptors, making it a candidate for studies in medicinal chemistry and pharmacology. Recent trends in scientific literature highlight its relevance in the design of novel therapeutic agents, particularly in areas such as anti-inflammatory and anticancer research.
One of the key reasons for the growing interest in CAS No. 683235-84-9 is its potential role in addressing unmet medical needs. For instance, the isoindole-1,3-dione moiety is known for its versatility in drug design, often associated with kinase inhibition and protein-protein interaction modulation. This has led to increased searches for "isoindole derivatives in drug discovery" and "benzamide-based therapeutics" across academic and industrial platforms.
From a synthetic chemistry perspective, the preparation of 4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves multi-step organic reactions, including amide coupling and cyclization processes. Researchers often optimize these methods to improve yield and purity, which are crucial for subsequent biological testing. The compound's solubility and stability profiles are also frequently discussed topics, as they directly impact its applicability in in vitro and in vivo studies.
In the context of current scientific trends, CAS No. 683235-84-9 aligns with the broader exploration of heterocyclic compounds in precision medicine. With the rise of AI-driven drug discovery, computational tools are increasingly used to predict the bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of such molecules. This has sparked discussions around "machine learning in compound optimization" and "virtual screening of benzamide derivatives," further elevating the compound's profile in interdisciplinary research.
Another area of interest is the compound's potential structure-activity relationship (SAR) studies. By modifying the benzyl or isoindole components, scientists aim to enhance selectivity and efficacy against specific biological targets. Such investigations are often linked to searches for "SAR of isoindole-1,3-diones" and "benzamide scaffold modifications," reflecting the compound's adaptability in lead optimization.
Beyond its pharmaceutical applications, 4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is also studied for its material science potential. Its aromatic and heterocyclic structure may contribute to the development of organic semiconductors or fluorescent probes, aligning with the growing demand for functional organic materials. This dual applicability in life sciences and advanced materials makes it a versatile subject for research publications and patents.
In summary, 4-benzyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide (CAS No. 683235-84-9) represents a compelling case study in modern chemical research. Its multifaceted properties bridge gaps between drug development, computational chemistry, and material innovation, addressing some of the most pressing questions in these fields. As scientific inquiries continue to evolve, this compound is likely to remain a focal point for both academic and industrial investigations.
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